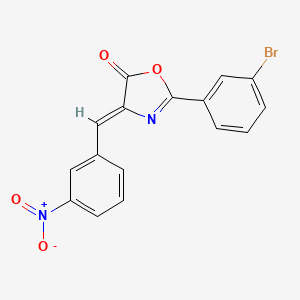
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains an oxazole ring, a nitro group, and a bromophenyl group.
作用機序
The mechanism of action of 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with cellular proteins and enzymes. The nitro group in the molecule is believed to play a crucial role in its biological activity by forming covalent adducts with thiol groups in proteins.
Biochemical and Physiological Effects
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt cellular signaling pathways. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the major advantages of using 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high selectivity and sensitivity for the detection of copper(II) ions. The compound can be used to develop new sensors for the detection of copper(II) ions in biological and environmental samples. Another advantage is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anticancer agents.
However, there are also limitations associated with the use of 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments. The compound is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
将来の方向性
There are several future directions for research on 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new sensors for the detection of copper(II) ions in biological and environmental samples. Another area of research is the optimization of the compound's biological activity for use as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
合成法
The synthesis of 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromobenzaldehyde and 3-nitroacetophenone in the presence of an acid catalyst. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
科学的研究の応用
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper(II) ions, which results in a significant increase in fluorescence intensity. This property makes it a promising candidate for the development of new sensors for the detection of copper(II) ions in biological and environmental samples.
Another area of research interest is the use of 2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one as a potential anticancer agent. The compound has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of the compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-5-2-4-11(9-12)15-18-14(16(20)23-15)8-10-3-1-6-13(7-10)19(21)22/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASATDQPGSKJP-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)